(Z)-JIB-04: A Technical Guide for Researchers
(Z)-JIB-04: A Technical Guide for Researchers
(Z)-JIB-04, also known by its NSC number 693627, is the geometric isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04.[1][2][3] In the realm of epigenetic research, (Z)-JIB-04 is predominantly utilized as a negative control due to its demonstrated inactivity in epigenetic analyses, in stark contrast to its biologically active (E)-isomer.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and appropriate experimental usage of (Z)-JIB-04 for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
(Z)-JIB-04 is a pyridine (B92270) hydrazone with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine. The defining feature of its structure is the Z configuration around the C=N double bond, which is believed to be responsible for its lack of inhibitory activity against Jumonji domain-containing histone demethylases (JHDMs).
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-JIB-04 is presented in the table below. This data has been compiled from various chemical suppliers and research articles.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃ClN₄ | |
| Molecular Weight | 308.77 g/mol | |
| CAS Number | 199596-24-2 | |
| Appearance | Solid powder, reported as light yellow to yellow | |
| Purity | Typically ≥97% | |
| Solubility | DMSO: 6 mg/mL (requires sonication) Water: Insoluble Ethanol: Insoluble | |
| Storage (Powder) | Long-term: -20°C (for years) Short-term: 0-4°C (for days to weeks) | |
| Storage (Solutions) | -80°C: up to 2 years -20°C: up to 1 year |
Biological Inactivity and Mechanism of Isomer-Specific Action
(Z)-JIB-04 is consistently reported to be inactive as an inhibitor of Jumonji histone demethylases. The active form, (E)-JIB-04, exerts a pan-selective inhibitory effect on JHDMs, which are α-ketoglutarate-dependent dioxygenases that play a crucial role in reversing histone lysine (B10760008) methylation. This inhibition leads to alterations in gene expression and has been shown to selectively block cancer cell growth.
The isomer-specific activity is attributed to the spatial arrangement of the molecule. Molecular modeling studies suggest that the E-isomer can adopt a conformation that allows for critical interactions within the active site of the JHDM enzyme, thereby inhibiting its function. In contrast, the Z-isomer's configuration likely prevents these necessary interactions, rendering it incapable of inhibiting the enzyme.
The following diagram illustrates the differential activity of the JIB-04 isomers on the histone demethylation pathway.
Experimental Protocols and Usage
Given its biological inactivity, (Z)-JIB-04 serves as an essential negative control in experiments investigating the effects of its active (E)-isomer. Its use helps to ensure that any observed biological effects are due to the specific inhibition of JHDMs by (E)-JIB-04 and not from off-target effects or the general chemical scaffold.
Preparation of Stock Solutions
Due to its poor solubility in aqueous solutions, (Z)-JIB-04 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
Protocol for a 10 mM (Z)-JIB-04 Stock Solution in DMSO:
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Weighing: Accurately weigh out a desired amount of (Z)-JIB-04 powder (purity >97%). For example, to prepare 1 mL of a 10 mM solution, weigh 3.088 mg.
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Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. Using the previous example, add 1 mL of DMSO.
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Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution, as recommended by some suppliers.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Use in Cell-Based Assays
In cell-based assays, (Z)-JIB-04 is used at the same concentrations as the active (E)-isomer to provide a direct comparison.
Representative Experimental Workflow:
The following diagram outlines a typical workflow for comparing the effects of (E)-JIB-04 and (Z)-JIB-04 in a cell-based assay, such as a cell viability or gene expression study.
Example Experimental Concentrations:
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Gene Expression Analysis: In studies examining changes in gene expression, H358 non-small cell lung cancer cells were treated with 500 nM of (E)- or (Z)-JIB-04 for 24 hours.
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In Vitro Demethylase Assay: For direct measurement of histone demethylation, 2 µM of each isomer was used.
In Vivo Studies
While (Z)-JIB-04 is not expected to have in vivo efficacy due to its inactivity, it can be used in pilot studies to assess any non-specific toxicity of the chemical scaffold. The formulation for in vivo use of the active (E)-isomer typically involves a vehicle of DMSO, PEG300, Tween 80, and saline. A similar vehicle would be appropriate for (Z)-JIB-04.
Conclusion
(Z)-JIB-04 is an indispensable tool for researchers studying the biological roles of Jumonji histone demethylases. Its confirmed inactivity makes it the ideal negative control for experiments involving its active counterpart, (E)-JIB-04, allowing for the confident attribution of observed biological phenomena to the specific inhibition of JHDMs. Proper understanding and utilization of (Z)-JIB-04 are crucial for rigorous and reproducible research in the field of epigenetics and drug discovery.
